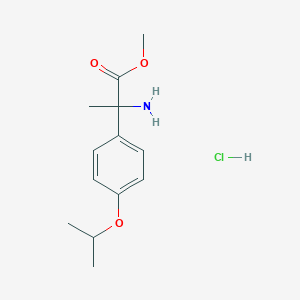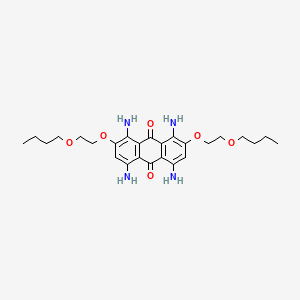
1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H32N4O6. This compound is known for its unique structure, which includes multiple amino groups and butoxyethoxy substituents attached to an anthracene-9,10-dione core. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of the anthracene-9,10-dione core, followed by the introduction of amino groups and butoxyethoxy substituents. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups or the anthracene core.
Reduction: This reaction can reduce the anthracene-9,10-dione core to its corresponding diol.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism by which 1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the anthracene core can participate in π-π interactions. These interactions can affect cellular processes and pathways, leading to the observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
88601-73-4 |
|---|---|
Formule moléculaire |
C26H36N4O6 |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H36N4O6/c1-3-5-7-33-9-11-35-17-13-15(27)19-21(23(17)29)26(32)22-20(25(19)31)16(28)14-18(24(22)30)36-12-10-34-8-6-4-2/h13-14H,3-12,27-30H2,1-2H3 |
Clé InChI |
FUTZJOHVPIBKBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCOCCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


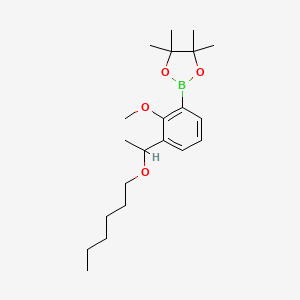

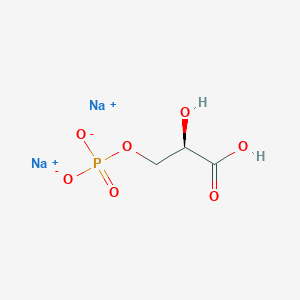
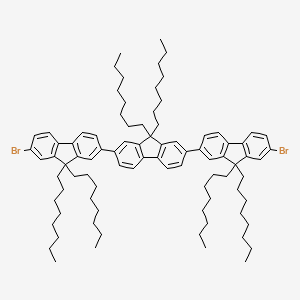
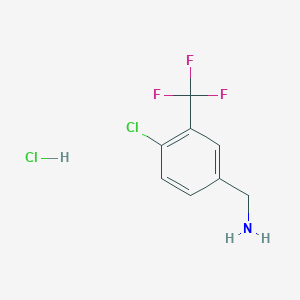
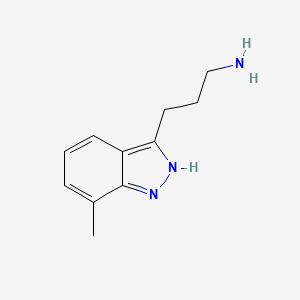
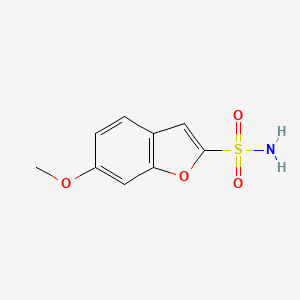

![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)
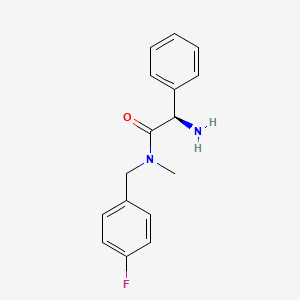
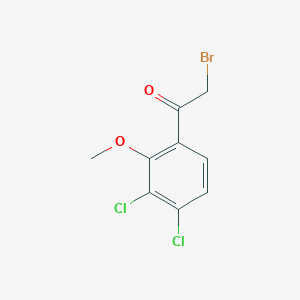
![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
